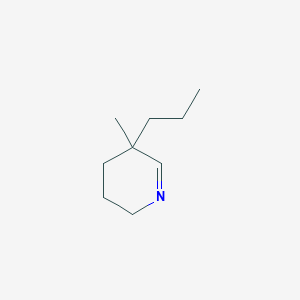
Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl-: is a heterocyclic organic compound with the molecular formula C10H19N . It is a derivative of pyridine, where the pyridine ring is partially saturated, and it contains a methyl and a propyl group at the 5-position. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Pyridine: One common method to synthesize pyridine derivatives is through the reduction of pyridine using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure.
Cyclization Reactions: Another method involves cyclization reactions where appropriate precursors undergo cyclization to form the tetrahydropyridine ring.
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic hydrogenation processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- can undergo oxidation reactions to form various oxidized products.
Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the ring.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyridine N-oxide.
Reduction: Fully saturated piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry and catalysis.
Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Pyridine derivatives are found in various pharmaceutical compounds due to their biological activity.
Biological Research: They are used in the study of enzyme mechanisms and as probes in biochemical assays.
Industry:
Mécanisme D'action
The mechanism of action of pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . Additionally, its derivatives can interact with biological macromolecules, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, pyridine, is fully unsaturated and has different chemical properties.
Piperidine: A fully saturated derivative of pyridine, piperidine, lacks the double bonds present in tetrahydropyridine.
2,3,4,5-Tetrahydropyridine: This compound is similar but lacks the methyl and propyl groups at the 5-position.
Uniqueness: Pyridine, 2,3,4,5-tetrahydro-5-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and propyl groups at the 5-position influences its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
67625-94-9 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
5-methyl-5-propyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H17N/c1-3-5-9(2)6-4-7-10-8-9/h8H,3-7H2,1-2H3 |
Clé InChI |
YAAQPBYZJFUXQO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCN=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
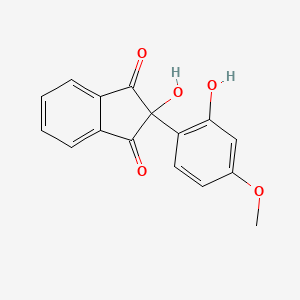
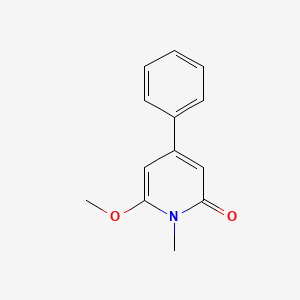
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
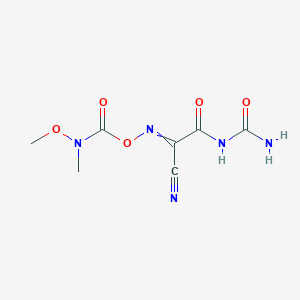
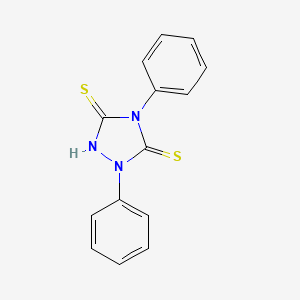
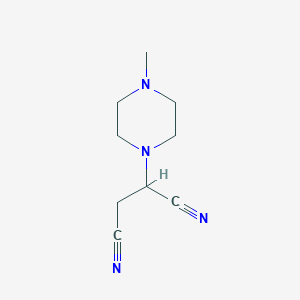

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

